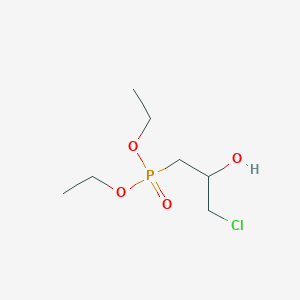
Diethyl (3-chloro-2-hydroxypropyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-chloro-2-hydroxypropyl)phosphonate is an organophosphorus compound that features a phosphonate group bonded to a 3-chloro-2-hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3-chloro-2-hydroxypropyl)phosphonate typically involves the reaction of diethyl phosphite with epichlorohydrin under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite attacks the epoxide ring of epichlorohydrin, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Diethyl (3-chloro-2-hydroxypropyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to diethyl (3-chloro-2-hydroxypropyl)phosphine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: PCC or DMP in dichloromethane (DCM).
Reduction: LiAlH4 in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Oxidation: Phosphonate esters with carbonyl functionalities.
Reduction: Phosphine derivatives.
Scientific Research Applications
Diethyl (3-chloro-2-hydroxypropyl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of diethyl (3-chloro-2-hydroxypropyl)phosphonate involves its reactivity with nucleophiles and electrophiles. The phosphonate group can form stable complexes with metal ions, making it useful in catalysis and coordination chemistry. The hydroxyl and chloro groups provide sites for further functionalization, allowing the compound to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Diethyl (3-hydroxypropyl)phosphonate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Diethyl (3-chloro-2-oxopropyl)phosphonate: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Uniqueness: Diethyl (3-chloro-2-hydroxypropyl)phosphonate is unique due to the presence of both a chloro and a hydroxyl group, providing a balance of reactivity and stability. This dual functionality allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-chloro-3-diethoxyphosphorylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUSKSJNRIVCJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(CCl)O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556004 |
Source


|
| Record name | Diethyl (3-chloro-2-hydroxypropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65345-16-6 |
Source


|
| Record name | Diethyl (3-chloro-2-hydroxypropyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













